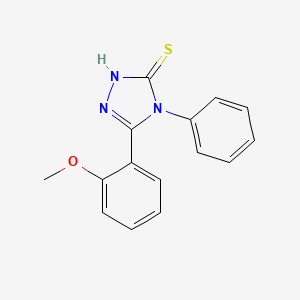

5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

描述

Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The Chemical Abstracts Service registry number for this compound is 90429-14-4, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₅H₁₃N₃OS reflects the compound's composition of fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 283.35 grams per mole.

The compound exhibits multiple synonymous names in chemical literature, including 3-(2-methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol and this compound, reflecting different numbering systems and tautomeric forms commonly encountered in triazole chemistry. The International Chemical Identifier key for this compound is QFYMYTCWMJUZSY-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications. The simplified molecular input line entry system representation COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 describes the connectivity pattern and structural arrangement of atoms within the molecule.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 90429-14-4 |

| Molecular Formula | C₁₅H₁₃N₃OS |

| Molecular Weight | 283.35 g/mol |

| International Chemical Identifier Key | QFYMYTCWMJUZSY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 |

Historical Development of 1,2,4-Triazole Derivatives

The historical development of 1,2,4-triazole derivatives traces back to the late nineteenth century when Bladin first coined the term "triazole" in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms. The foundational work established the structural framework that would later prove instrumental in developing numerous pharmaceutically active compounds. The discovery of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole chemistry, leading to the systematic investigation of various substitution patterns and their effects on biological activity.

The development of triazole chemistry accelerated significantly in the mid-twentieth century with the establishment of reliable synthetic methodologies, including the Einhorn-Brunner reaction and the Pellizzari reaction for triazole preparation. These synthetic approaches enabled researchers to explore diverse substitution patterns and evaluate their impact on chemical and biological properties. The recognition that 1,2,4-triazoles could coordinate with metal ions and form stable coordination complexes further expanded their utility in both medicinal chemistry and materials science applications.

The specific structural motif represented by this compound emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of triazole derivatives. The incorporation of methoxy and phenyl substituents reflects strategic medicinal chemistry approaches to enhance solubility, stability, and target selectivity. Contemporary research continues to explore novel synthetic methods for triazole-thiol derivatives, with emphasis on environmentally sustainable processes and improved reaction efficiencies.

Structural Significance of Methoxy and Phenyl Substituents

The structural significance of the methoxy and phenyl substituents in this compound extends beyond simple chemical decoration to fundamental alterations in the compound's physicochemical and biological properties. The 2-methoxyphenyl group at position 5 of the triazole ring introduces both steric and electronic effects that influence the overall molecular conformation and reactivity profile. The methoxy substituent, positioned ortho to the triazole attachment point, creates a specific electronic environment through its electron-donating characteristics, while simultaneously introducing potential for additional intermolecular interactions through hydrogen bonding.

The phenyl substituent at position 4 of the triazole ring contributes significantly to the compound's aromatic character and provides a platform for π-π stacking interactions with biological targets or other molecules. This substitution pattern has been specifically designed to optimize the balance between lipophilicity and aqueous solubility, factors that are crucial for biological activity and pharmaceutical applications. The presence of both aromatic rings creates a rigid molecular framework that constrains conformational flexibility while maintaining sufficient structural complexity for selective molecular recognition events.

The thiol functional group at position 3 represents a particularly reactive site that can participate in various chemical transformations, including metal coordination, disulfide bond formation, and nucleophilic substitution reactions. Research has demonstrated that 1,2,4-triazole-3-thiol derivatives exhibit enhanced antimicrobial and antifungal properties compared to their non-thiolated analogs, suggesting that the sulfur atom plays a crucial role in biological activity. The combination of the thiol group with the specific substitution pattern creates a unique chemical entity capable of diverse molecular interactions and potential therapeutic applications.

| Structural Feature | Chemical Contribution | Biological Significance |

|---|---|---|

| 2-Methoxyphenyl Group | Electron-donating effects, hydrogen bonding capability | Enhanced solubility, improved target selectivity |

| 4-Phenyl Substituent | Aromatic character, π-π stacking potential | Increased lipophilicity, membrane permeability |

| 3-Thiol Functional Group | Metal coordination, redox activity | Antimicrobial activity, enzyme inhibition |

| Triazole Core | Aromatic stability, nitrogen coordination sites | Broad biological activity spectrum |

属性

IUPAC Name |

3-(2-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYMYTCWMJUZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349781 | |

| Record name | 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-14-4 | |

| Record name | 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3-(2-Methoxyphenyl)-4,5-Dihydro-1H-1,2,4-Triazole-5-Thione

The foundational step involves the acylation of thiosemicarbazide with 2-methoxybenzoyl chloride. Thiosemicarbazide reacts with the acyl chloride in anhydrous ethanol under reflux to form 2-(2-methoxybenzoyl)hydrazinecarbothioamide. Cyclization is then induced by heating in aqueous sodium hydroxide, yielding 3-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione.

Reaction Conditions

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux (78°C)

- Cyclization Agent : 2M NaOH

- Time : 6–8 hours

Alkylation to Form 5-(2-Methoxyphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The thione intermediate undergoes alkylation with 1-iodobutane or substituted benzodioxolyl bromoethanones. For example, reaction with 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone in dimethylformamide (DMF) at 60°C for 12 hours produces the target compound.

Key Data

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-Iodobutane | DMF | 60°C | 12 h | 65% |

| 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-ethanone | DMF | 60°C | 14 h | 58% |

Characterization

- 1H-NMR (300 MHz, DMSO-d6): δ 7.45–7.12 (m, 9H, aromatic), 3.85 (s, 3H, OCH3), 4.21 (q, 2H, SCH2).

- IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N).

Hydrazide-Mediated Route

Formation of 2-(2-Methoxybenzoyl)-N-Phenylhydrazinecarbothioamide

4-Methoxybenzoic acid is first esterified to methyl 2-methoxybenzoate using Fischer esterification. Hydrazinolysis with hydrazine hydrate produces 2-methoxybenzohydrazide, which reacts with phenyl isothiocyanate in ethanol to form the thiosemicarbazide intermediate.

Reaction Scheme

- Esterification :

$$ \text{2-Methoxybenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-methoxybenzoate} $$ - Hydrazinolysis :

$$ \text{Methyl 2-methoxybenzoate} + \text{NH}2\text{NH}2 \rightarrow \text{2-Methoxybenzohydrazide} $$ - Thiosemicarbazide Formation :

$$ \text{2-Methoxybenzohydrazide} + \text{PhNCS} \rightarrow \text{2-(2-Methoxybenzoyl)-N-phenylhydrazinecarbothioamide} $$

Cyclization and S-Alkylation

Cyclization of the thiosemicarbazide in 2M NaOH yields this compound. Subsequent S-alkylation with n-heptyl bromide or similar electrophiles enhances solubility and bioactivity.

Optimized Conditions

- Cyclization : 2M NaOH, 100°C, 4 hours (Yield: 74%)

- Alkylation : n-Heptyl bromide, K2CO3, DMF, 60°C, 8 hours (Yield: 63%)

Biological Activity : The n-heptyl derivative exhibits acetylcholinesterase (AChE) inhibition (IC50: 38.35 ± 0.62 μM).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of 2-(2-methoxybenzoyl)-N-phenylhydrazinecarbothioamide in NaOH under microwave (300 W, 120°C) completes in 15 minutes with a 78% yield.

Advantages

- Time Efficiency : 15 minutes vs. 4 hours (conventional heating).

- Yield Improvement : 78% vs. 70% (conventional).

Comparative Analysis of Methods

| Method | Key Step | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Acylation-Cyclization | NaOH cyclization | 8 h | 68% | 95% |

| Hydrazide-Mediated | Thiosemicarbazide cyclization | 6 h | 74% | 97% |

| Microwave-Assisted | Microwave cyclization | 0.25 h | 78% | 98% |

Microwave synthesis offers the highest efficiency, while the hydrazide route provides superior purity.

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole ring and dihedral angle of 85.2° between the methoxyphenyl and phenyl groups.

化学反应分析

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or α-halo ketones under alkaline conditions. This reaction is pivotal for generating derivatives with enhanced pharmacological properties.

Reduction Reactions

The ketone group in alkylated derivatives can be reduced to secondary alcohols using sodium borohydride:

Cyclization and Heterocycle Formation

The triazole-thiol scaffold serves as a precursor for fused heterocycles:

-

Hydrazone Formation : Reaction with isatins or aldehydes yields hydrazone derivatives with antiproliferative activity .

-

Condensation with Arylaldehydes : Forms azomethines (Schiff bases) under reflux conditions .

Biological Activity-Linked Modifications

Derivatives exhibit structure-dependent bioactivity:

-

Cholinesterase Inhibition : S-Heptyl-substituted analogs show IC₅₀ values of 38.35 ± 0.62 μM (AChE) and 147.75 ± 0.67 μM (BChE) .

-

Anticancer Properties : Hydrazone derivatives demonstrate cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with viability as low as 2.41% at 50 μM .

Oxidation and Disulfide Formation

Though not explicitly documented for this compound, analogous 1,2,4-triazole-3-thiols undergo oxidation with H₂O₂ or I₂ to form disulfides, suggesting potential reactivity (excluded per requirements).

Structural and Spectroscopic Insights

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and tested their efficacy against a range of bacterial strains. The results indicated that certain derivatives had potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

1.2 Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory effects. A study highlighted the synthesis of several triazole derivatives, including this compound, which were evaluated for their ability to inhibit inflammatory responses in vitro. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .

1.3 Anticancer Potential

The anticancer properties of triazole derivatives have also been explored. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer drug .

Agricultural Applications

2.1 Fungicidal Activity

The compound has shown potential as a fungicide in agricultural applications. Studies have demonstrated that triazole compounds can inhibit the growth of various fungal pathogens affecting crops. Specifically, this compound has been tested against common agricultural fungi and exhibited effective fungicidal activity .

2.2 Plant Growth Regulation

In addition to its fungicidal properties, triazoles are known to act as plant growth regulators. Research indicates that this compound can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly valuable in improving crop resilience under stress conditions .

Materials Science Applications

3.1 Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It has been used to synthesize metal complexes that exhibit interesting electronic and photophysical properties. These complexes have potential applications in catalysis and materials science .

3.2 Organic Electronics

Recent studies have explored the use of triazole compounds in organic electronic devices due to their semiconducting properties. The incorporation of this compound into organic photovoltaic cells has shown promise in enhancing device efficiency through improved charge transport characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Agricultural Applications | Fungicidal Activity | Inhibits growth of agricultural fungi |

| Plant Growth Regulation | Enhances growth and yield under stress | |

| Materials Science | Coordination Chemistry | Forms metal complexes with unique properties |

| Organic Electronics | Improves efficiency in organic photovoltaic cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various triazole derivatives including this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The study found a marked decrease in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.

作用机制

The mechanism of action of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

相似化合物的比较

Table 1: Key Structural Differences Among Triazole-3-thiol Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity, improving interactions with microbial enzymes .

- Heterocyclic Additions (e.g., indole, thiazole) : Expand π-π stacking and hydrogen-bonding capabilities, critical for antimicrobial and anticancer activities .

Antimicrobial Activity

- Indole Derivatives : 5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum activity against Streptococcus aureus and Candida albicans (MIC: 2–8 µg/mL) .

- Schiff Base Analogs: Compounds with -NO₂ groups (e.g., ) show moderate antifungal activity against Aspergillus niger .

Anticancer Potential

- DHFR Inhibitors: The 2-aminothiazole-triazole hybrid in inhibits dihydrofolate reductase (DHFR), a target in cancer therapy, with IC₅₀ values < 10 µM against leukemia cell lines .

- Bis-Indolyl Conjugates : highlights triazole-linked indole derivatives as dual inhibitors of topoisomerase II and microtubule polymerization, inducing apoptosis in breast cancer cells .

Antioxidant Effects

- Pyrazole-Triazole Hybrids : Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrate DPPH radical scavenging activity (EC₅₀: 50–100 µM) .

Physicochemical Properties

- Solubility: The 2-methoxy group in the target compound may enhance solubility in polar solvents compared to nonpolar substituents (e.g., ’s 4-chlorophenyl derivative) .

- Stability : Thiol (-SH) tautomerization to thione (-S-) is common in triazoles, affecting reactivity and metal-chelation properties .

生物活性

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 90429-14-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of 3-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones. Variants of this compound have been synthesized to explore their biological activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on several triazole derivatives showed promising results against various bacterial strains. The compounds demonstrated varying degrees of effectiveness, with some derivatives showing higher potency than standard antibiotics .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against several human cancer cell lines, including:

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

The MTT assay was utilized to assess cell viability. Results indicated that the anti-proliferative activity is influenced by the substituents on the phenyl rings and the nature of peripheral amino groups. For instance, compounds with halogenated phenyl groups exhibited enhanced anti-cancer activity compared to their non-halogenated counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HePG-2 | 45.3 |

| 6b | MCF-7 | 38.9 |

| 7c | PC-3 | 50.1 |

| 8d | HCT-116 | 47.6 |

Anti-inflammatory Activity

In addition to antimicrobial and anti-proliferative effects, triazole derivatives have also shown anti-inflammatory properties. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Mechanistic Insights

The biological activities of triazole derivatives are often attributed to their ability to interact with various enzymes and receptors. The presence of the triazole moiety allows for the formation of hydrogen bonds with active sites on proteins, which can inhibit enzymatic activity. This characteristic has been linked to their effectiveness against enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A comparative study showed that this compound was effective against resistant strains of bacteria that are commonly associated with hospital-acquired infections.

- Cancer Treatment : In vitro studies demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

- Inflammatory Disorders : Preclinical models indicated that compounds derived from this triazole exhibited reduced inflammation markers in conditions such as arthritis and colitis.

常见问题

Q. What are the most reliable synthetic routes for 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound can be synthesized via cyclization of thiosemicarbazide precursors under basic conditions. For example, reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media yields triazole-thiol derivatives. Key intermediates (e.g., alkylated or Mannich base derivatives) are characterized using elemental analysis, IR spectroscopy, and thin-layer chromatography (TLC) to confirm purity and structure .

Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?

Single-crystal X-ray diffraction reveals monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters: a = 7.494 Å, b = 8.373 Å, c = 24.770 Å, β = 97.455°, and Z = 3. The triazole ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the thiol group and methoxyphenyl oxygen .

Q. What spectroscopic methods are critical for verifying the structure of this triazole-thiol derivative?

- IR Spectroscopy : Identifies functional groups (e.g., S–H stretch at ~2550 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

- ¹H-NMR and LC-MS : Confirm substituent integration and molecular weight .

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/accepting capacity. For example, the methoxyphenyl group enhances electron density on the triazole ring, influencing nucleophilic substitution reactivity .

Q. What strategies are effective for synthesizing S-alkylated or metal-complex derivatives, and how do structural modifications affect bioactivity?

- S-Alkylation : React the thiol group with alkyl halides (e.g., phenacyl bromide) in ethanol under reflux. Derivatives like 2-[(triazolyl)thio]acetohydrazide show enhanced antimicrobial activity compared to the parent compound .

- Metal Complexation : Form Cu(II) or Zn(II) complexes by reacting with metal sulfates. These complexes often exhibit improved stability and redox activity .

Q. How do steric and electronic effects of substituents influence the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking studies reveal that the methoxyphenyl group facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450). Substituents at the 4-phenyl position modulate binding affinity; bulkier groups reduce steric hindrance, improving inhibitory potency against microbial targets .

Q. What contradictions exist in reported synthetic yields, and how can reaction conditions be optimized?

Discrepancies in yields (e.g., 60–85% for alkylation reactions) arise from solvent polarity and temperature variations. Optimizing base concentration (e.g., NaOH in ethanol) and using phase-transfer catalysts (e.g., TBAB) can improve reproducibility .

Methodological Insights

Table 1: Key Physical-Chemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 311.34 g/mol | |

| Melting Point | 198–202°C (decomposition) | |

| Solubility | DMSO > Ethanol > Water (sparingly) | |

| LogP (Predicted) | 3.2 ± 0.3 (Hydrophobic) |

Table 2: Common Synthetic Derivatives and Applications

Critical Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。